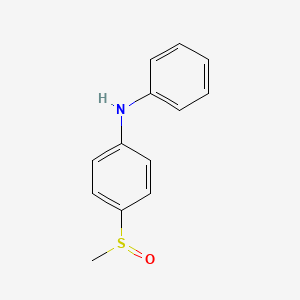
4-(Methanesulfinyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-N-phenylaniline typically involves the reaction of methanesulfinyl chloride with N-phenylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the following steps:
Preparation of Methanesulfinyl Chloride: Methanesulfinyl chloride can be synthesized by the reaction of methane with sulfuryl chloride in the presence of a radical initiator.
Reaction with N-phenylaniline: The methanesulfinyl chloride is then reacted with N-phenylaniline in a suitable solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at a low temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the phenyl and aniline moieties can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism.
Comparison with Similar Compounds
4-(Methanesulfinyl)-N-phenylaniline can be compared with other sulfoxide-containing compounds such as dimethyl sulfoxide (DMSO) and sulforaphane. While DMSO is widely used as a solvent and has anti-inflammatory properties, sulforaphane is known for its potential anticancer effects. This compound is unique due to its specific structure, which combines the properties of a sulfoxide with those of an aniline derivative, making it a versatile compound for various applications.
List of Similar Compounds
- Dimethyl Sulfoxide (DMSO)
- Sulforaphane
- Methanesulfonyl Chloride
Properties
CAS No. |
202146-94-9 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C13H13NOS/c1-16(15)13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI Key |
LBVHIKRXWIULJC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


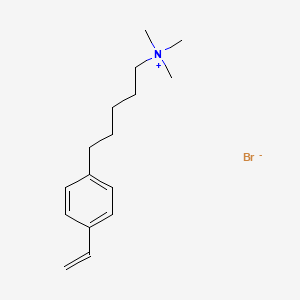
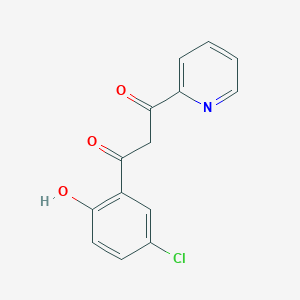
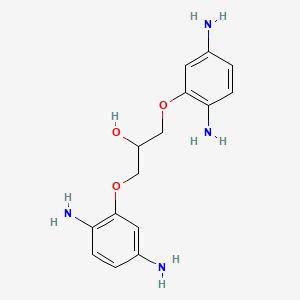
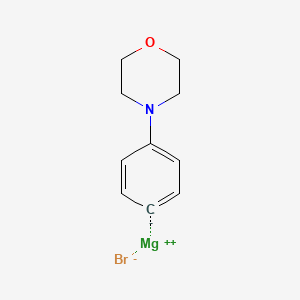
![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
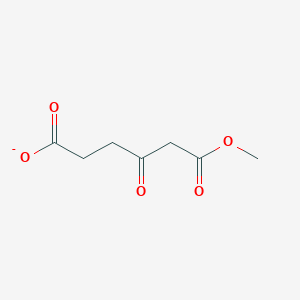
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
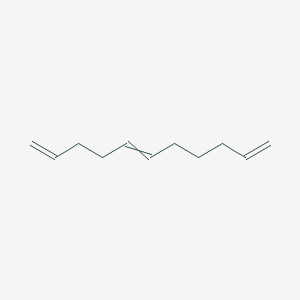
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
